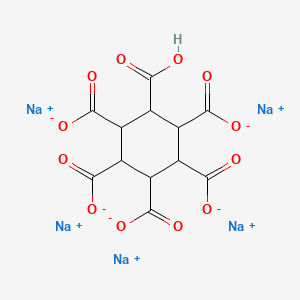
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate is a complex organic compound characterized by the presence of six carboxylic acid groups attached to a cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexane with potassium permanganate or nitric acid under controlled conditions to introduce carboxyl groups at each carbon atom of the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more complex carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. These interactions can affect enzymatic activity, protein folding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: Similar structure but without the sodium salt component.
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, all cis monohydrate: Another variant with different hydration state.
Uniqueness
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate is unique due to its specific sodium salt form, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .
Propriétés
Numéro CAS |
50329-18-5 |
|---|---|
Formule moléculaire |
C12H7Na5O12 |
Poids moléculaire |
458.12 g/mol |
Nom IUPAC |
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate |
InChI |
InChI=1S/C12H12O12.5Na/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;;;;;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;;/q;5*+1/p-5 |
Clé InChI |
FZVGHDJZKFKMAP-UHFFFAOYSA-I |
SMILES |
C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
50329-18-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















